molecular formula C8H11NO4S B1612430 (3-Methoxy-4-tolyl)sulphamic acid CAS No. 84029-44-7

(3-Methoxy-4-tolyl)sulphamic acid

Cat. No.: B1612430
CAS No.: 84029-44-7
M. Wt: 217.24 g/mol
InChI Key: IFKKKVMVPOPSFE-UHFFFAOYSA-N
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Description

(3-Methoxy-4-tolyl)sulphamic acid (CAS: 84029-44-7) is a sulfamic acid derivative featuring a methoxy-substituted tolyl group at the 3- and 4-positions of the aromatic ring. Sulfamic acid derivatives are often explored for their roles as enzyme inhibitors, intermediates in organic synthesis, or bioactive agents due to their electrophilic sulfonyl groups and hydrogen-bonding capabilities .

Properties

CAS No.

84029-44-7

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

(3-methoxy-4-methylphenyl)sulfamic acid

InChI

InChI=1S/C8H11NO4S/c1-6-3-4-7(5-8(6)13-2)9-14(10,11)12/h3-5,9H,1-2H3,(H,10,11,12)

InChI Key

IFKKKVMVPOPSFE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)O)OC

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)O)OC

Other CAS No.

84029-44-7

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares (3-Methoxy-4-tolyl)sulphamic acid with structurally or functionally related compounds, emphasizing key differences in substituents, properties, and applications:

Compound Name Structural Features Unique Characteristics Biological/Chemical Relevance
4-Methoxybenzenesulfonyl chloride Sulfonyl (-SO₂Cl) group at the 4-methoxybenzene ring Strong electrophile; used in sulfonation reactions to introduce sulfonyl groups . Intermediate in synthesizing sulfonamides, dyes, and pharmaceuticals.
3-(Ethylsulfamoyl)-4-methylbenzoic acid Sulfamoyl (-SO₂NHCH₂CH₃) and methyl groups on benzoic acid Exhibits structural similarity to pharmacologically active sulfonamides . Potential enzyme inhibitor (e.g., carbonic anhydrase) and antimicrobial agent.
Di-p-tolyl sulphide Two p-tolyl groups linked by a sulfur atom High thermal stability; resistant to oxidation . Used in high-performance materials, lubricants, and polymer additives.
3-Methoxy-4-hydroxycinnamic acid Methoxy and hydroxy groups on a cinnamic acid backbone Hydrophilic due to phenolic -OH group; sourced from Cinnamomum cassia . Antioxidant, anti-inflammatory, and precursor in food/cosmetic research.
3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid Hexyloxy and methoxy substituents on phenylpropanoic acid Aliphatic chain enhances lipophilicity; differs in solubility vs. sulphamic acid . Explored in drug development for improved bioavailability.

Key Research Findings and Distinctions

Chemical Reactivity

  • Sulfonyl vs. Sulfamoyl Groups : Unlike 4-Methoxybenzenesulfonyl chloride (a strong electrophile), this compound’s sulphamic acid group (-SO₃NH₂) enables dual reactivity as both an acid and a nucleophile, making it versatile in forming salts or amide derivatives .
  • Substituent Effects: The methoxy group at the 3-position enhances electron-donating properties, stabilizing the aromatic ring and influencing reaction pathways. This contrasts with compounds like 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid, where an aliphatic chain dominates solubility behavior .

Physical Properties

  • Solubility : Like many sulphonic/sulfamic acid derivatives, this compound is likely soluble in polar organic solvents (e.g., DMSO) but less so in water, similar to 3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea .
  • Thermal Stability : Di-p-tolyl sulphide’s resistance to oxidation contrasts with sulphamic acid derivatives, which may decompose under harsh conditions due to the labile -SO₃NH₂ group.

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